molecular formula C14H16F4O3 B13931802 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester

Katalognummer: B13931802
Molekulargewicht: 308.27 g/mol
InChI-Schlüssel: KLAZKANGAOWGHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester is an organic compound that features a trifluoromethoxy group and a fluoro substituent on a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester typically involves the esterification of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid
  • 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Uniqueness

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester is unique due to the presence of both fluoro and trifluoromethoxy groups on the phenyl ring. These groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Eigenschaften

Molekularformel

C14H16F4O3

Molekulargewicht

308.27 g/mol

IUPAC-Name

butyl 3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C14H16F4O3/c1-2-3-8-20-13(19)7-5-10-4-6-12(11(15)9-10)21-14(16,17)18/h4,6,9H,2-3,5,7-8H2,1H3

InChI-Schlüssel

KLAZKANGAOWGHS-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CCC1=CC(=C(C=C1)OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.